APTO-253 was developed as part of research aimed at targeting the MYC proto-oncogene, which is often overexpressed in cancers. The compound is categorized under small molecules and is currently being investigated for its therapeutic applications in oncology. Its chemical classification includes being a derivative of imidazo(4,5-f)(1,10)phenanthroline .
The synthesis of APTO-253 involves several steps:
For the synthesis of the iron complex Fe(253)₃, ferrous sulfate is added to a solution of APTO-253 in ethanol, resulting in a deep red precipitate that is subsequently purified .
APTO-253 has a complex molecular structure characterized by the following details:
The structure features multiple rings characteristic of phenanthroline derivatives, contributing to its ability to interact with G-quadruplex DNA structures .
APTO-253 primarily engages in reactions that involve:
These reactions are critical for its mechanism of action against cancer cells.
APTO-253 exerts its effects through several mechanisms:
The intracellular conversion to Fe(253)₃ enhances its efficacy by facilitating interactions with cellular targets.
APTO-253 hydrochloride exhibits several notable properties:
These properties influence its pharmacokinetics and bioavailability .
APTO-253 has been investigated for various applications:
Ongoing research continues to explore additional therapeutic avenues and combinations with other agents .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2